molecular formula C9H18N2 B136534 3-(Pyrrolidin-1-yl)piperidine CAS No. 144243-28-7

3-(Pyrrolidin-1-yl)piperidine

Cat. No.: B136534
CAS No.: 144243-28-7
M. Wt: 154.25 g/mol
InChI Key: DSRVXZMXCPNZDO-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a pyrrolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its conformational rigidity and potential biological activities. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the known methods for synthesizing 3-(Pyrrolidin-1-yl)piperidine involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process can be broken down into the following steps :

    Condensation Reaction: 3-aminopyridine is condensed with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid. The reaction mixture is refluxed for 12 hours, followed by cooling, neutralization, and extraction to yield pyrrolylpyridine.

    Catalytic Hydrogenation: The pyrrolylpyridine is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out in methanol with the addition of hydrochloric acid to enhance the hydrogenation process. This results in the formation of this compound.

Industrial Production Methods

The industrial production of this compound typically involves scaling up the above-mentioned synthetic route. The use of palladium on carbon as a catalyst and the addition of hydrochloric acid are crucial for achieving high yields and purity. The process is optimized to ensure cost-effectiveness and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Hydrogenated derivatives with varying degrees of saturation.

    Substitution: Functionalized derivatives with different substituents on the nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic effects. Its structural features suggest possible interactions with various biological targets, leading to applications in:

  • CNS Disorders : Research indicates that 3-(Pyrrolidin-1-yl)piperidine may exhibit neuroactive properties, making it a candidate for treating conditions such as anxiety and depression .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi, indicating potential for developing new antimicrobial agents .
  • Antiviral Properties : Some derivatives have been evaluated for antiviral activity against viruses like HIV-1. Modifications to the core structure can enhance antiviral efficacy .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its two secondary amine functionalities allow for further functionalization through various chemical reactions such as:

  • Alkylation
  • Acylation
  • Reductive Amination

These reactions facilitate the construction of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals .

Industrial Applications

In industrial settings, this compound is utilized in the production of various fine chemicals and pharmaceuticals. Its versatility makes it a useful tool for synthesizing diverse organic compounds .

Case Study 1: Neuroactive Properties

A study explored the neuroactive effects of this compound derivatives on neurotransmitter systems. The findings suggest that specific modifications to the compound can enhance its binding affinity to serotonin receptors, indicating potential applications in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

Research conducted on several derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that informs the design of more effective antimicrobial agents based on the pyrrolidine-piperidine framework .

Case Study 3: Antiviral Activity

In a study evaluating antiviral properties, derivatives of this compound were tested against HIV-1. Results indicated that certain modifications led to enhanced inhibitory effects on viral replication, showcasing the compound's potential in antiviral drug development .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with only a five-membered nitrogen-containing ring.

    Piperidine: Another analog with a six-membered nitrogen-containing ring.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness

3-(Pyrrolidin-1-yl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, which confer distinct conformational and electronic properties. This dual-ring structure enhances its versatility as a scaffold for drug development and other applications.

Biological Activity

3-(Pyrrolidin-1-yl)piperidine, a compound with the chemical formula C11H18N2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrrolidine group. This structural configuration enhances its interaction with various biological targets, particularly neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It acts as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The compound's dual-ring structure allows it to interact effectively with both dopaminergic and serotonergic pathways, which are crucial in treating conditions such as depression and anxiety disorders.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Neuropharmacological Effects : The compound has been studied for its effects on central nervous system (CNS) activity, showing promise in alleviating symptoms associated with mood disorders.
  • Antimicrobial Activity : Preliminary studies suggest potential antifungal properties against resistant strains of Candida auris, indicating its utility in infectious disease contexts .
  • Anticancer Potential : Investigations into the compound's ability to inhibit cancer cell proliferation have shown encouraging results, particularly through mechanisms involving apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuropharmacologicalModulates neurotransmitter systems; potential antidepressant effects
Antifungal ActivityEffective against Candida auris with MIC values ranging from 0.24 to 0.97 μg/mL
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits key signaling pathways
AntimicrobialExhibits antibacterial properties against Gram-positive and Gram-negative bacteria

Case Studies

  • Neuropharmacological Study :
    In a study assessing the antidepressant-like effects of this compound, researchers found that administration led to significant reductions in despair behavior in rodent models. The compound's interaction with serotonin receptors was highlighted as a key mechanism for its efficacy.
  • Antifungal Efficacy :
    A series of derivatives based on piperidine were synthesized and tested against clinical isolates of Candida auris. Among them, those incorporating the this compound structure showed promising antifungal activity, suggesting that modifications can enhance efficacy against resistant strains .
  • Anticancer Properties :
    The compound was evaluated in vitro against various cancer cell lines, demonstrating the ability to induce cell cycle arrest and apoptosis. This effect was linked to the inhibition of specific kinases involved in cancer progression .

Properties

IUPAC Name

3-pyrrolidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRVXZMXCPNZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The fumarate of the title compound of Example 5 (2.00 g, 5.40 mmol) was suspended in CHCl3 (20 mL) and the solution was treated with CF3COOH (25 mL). TLC (solvent system A) indicated the reaction to be complete after 10 min at rt. The solvent was evaporated in vacuo and the residue was dissolved in cold (5° C.) 50% aqueous NaOH (100 mL) and extracted with CHCl3 (2×100 mL). The combined organic layer was dried (Na2SO4) and the solvent was evaporated in vacuo to give the title compound (0.80 g, quantitative) as a colorless oil. The HBr salt of the title compound crustallized from 2-propanol: mp 217°-218° C.; 1H-NMR (CDCl3) ∂ 3.22 (dm, Jgem +11 Hz, 1H), 2.94 (dm, Jgem +12 Hz, 1H), 2.48-2.62 (complex m, 6H), 1.98-2.11 (complex m, 2H), 1.65-1.82 (complex m, 6H), 1.30-1.54 (complex m, 2H); CIMS (calcd for C9H18N2): 155. Found (MH+): 155; Anal. (calcd for C9H20Br2N2): C, H, N.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2 g
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25 mL
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Quantity
20 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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